2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
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Overview
Description
2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a compound of significant interest in the field of organic chemistry This compound features a quinoline core, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process often employs difluoromethylation reagents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H . The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different quinoline analogs.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable moiety in drug design and other applications . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- 2-(Monofluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Uniqueness
2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H6F2N2O |
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Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C11H6F2N2O/c12-11(13)9-4-10(16)7-3-6(5-14)1-2-8(7)15-9/h1-4,11H,(H,15,16) |
InChI Key |
XXNPJUGJNPQTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=C(N2)C(F)F |
Origin of Product |
United States |
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